molecular formula C6H10OS B6173552 5-ethylthiolan-2-one CAS No. 201991-50-6

5-ethylthiolan-2-one

Cat. No.: B6173552
CAS No.: 201991-50-6
M. Wt: 130.21 g/mol
InChI Key: YPNRVDPNXSBRDG-UHFFFAOYSA-N
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Description

5-Ethylthiolan-2-one: is an organic compound that belongs to the class of thiolanes, which are five-membered sulfur-containing heterocycles This compound is characterized by the presence of an ethyl group attached to the thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylthiolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-mercaptoethanol with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiolane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the efficiency of the reaction and increase the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylthiolan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The ethyl group or other substituents on the thiolane ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiolanes depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Ethylthiolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study sulfur-containing compounds and their interactions with biological systems.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethylthiolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors that contain sulfur-binding sites. The compound can modulate the activity of these targets by forming covalent or non-covalent interactions, leading to changes in their function. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    Thiophene: A sulfur-containing five-membered ring with aromatic properties.

    Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.

    Tetrahydrothiophene: A saturated five-membered ring containing sulfur.

Uniqueness: 5-Ethylthiolan-2-one is unique due to the presence of the ethyl group on the thiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

201991-50-6

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

5-ethylthiolan-2-one

InChI

InChI=1S/C6H10OS/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3

InChI Key

YPNRVDPNXSBRDG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)S1

Purity

95

Origin of Product

United States

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